molecular formula C19H21N3O2 B6800307 N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

Cat. No.: B6800307
M. Wt: 323.4 g/mol
InChI Key: PTQCITQSROZJGU-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is a complex organic compound with a unique structure that combines an indole moiety with a hexahydro-epoxyisoindole framework

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-11-6-13-7-12(2-3-16(13)21-11)8-20-19(23)22-9-14-15(10-22)18-5-4-17(14)24-18/h2-7,14-15,17-18,21H,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQCITQSROZJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)N3CC4C(C3)C5C=CC4O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Indole to the Hexahydro-epoxyisoindole Framework: This step involves a nucleophilic substitution reaction where the indole derivative reacts with a suitable electrophile, such as an epoxide, to form the desired compound.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s indole moiety allows it to engage in π-π stacking interactions, while the epoxyisoindole framework provides additional binding sites. This dual interaction capability enables the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide: shares similarities with other indole derivatives and epoxyisoindole compounds.

    Tirzepatide: Another compound with a complex structure used in medicinal chemistry.

    Semaglutide: A glucagon-like peptide-1 receptor agonist with a different mechanism of action but similar therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combined indole and epoxyisoindole structure, which provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.

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